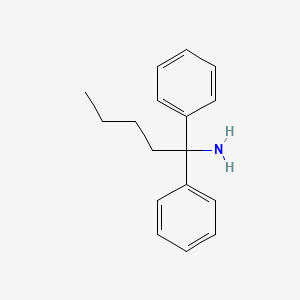
1,1-Diphenylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylpentan-1-amine: is an organic compound characterized by the presence of two phenyl groups attached to the first carbon of a pentane chain, with an amine group also attached to the first carbon. This compound is part of the broader class of amines, which are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,1-diphenylpentan-1-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1-Diphenylpentan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1-diphenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The phenyl groups may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparaison Avec Des Composés Similaires
1,1-Diphenylethanamine: Similar structure but with a shorter carbon chain.
1,1-Diphenylpropan-1-amine: Similar structure with a three-carbon chain.
1,1-Diphenylbutan-1-amine: Similar structure with a four-carbon chain.
Uniqueness: 1,1-Diphenylpentan-1-amine is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. The presence of two phenyl groups also imparts distinct steric and electronic effects, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C17H21N |
|---|---|
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
1,1-diphenylpentan-1-amine |
InChI |
InChI=1S/C17H21N/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14,18H2,1H3 |
Clé InChI |
CFTGWGXFYMMUMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


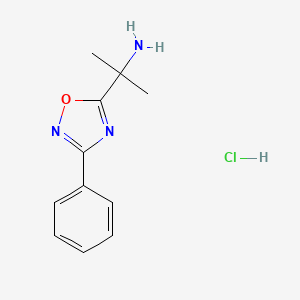
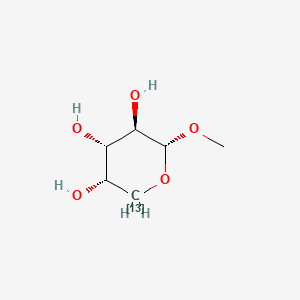
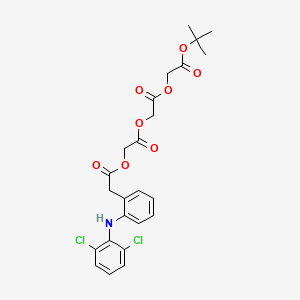
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
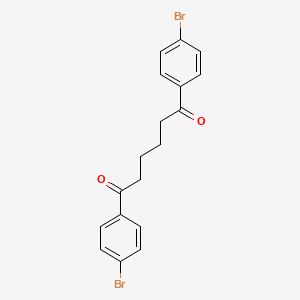
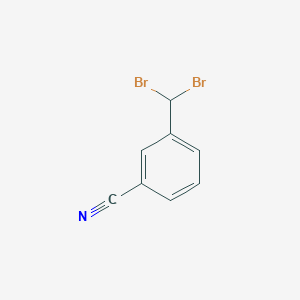
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)

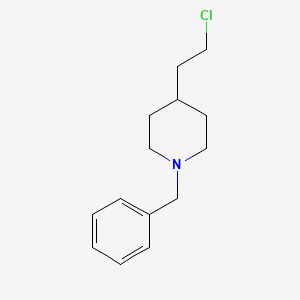
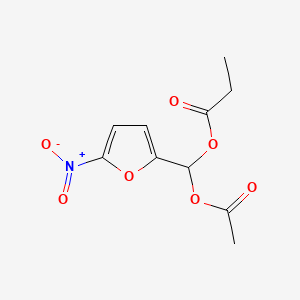
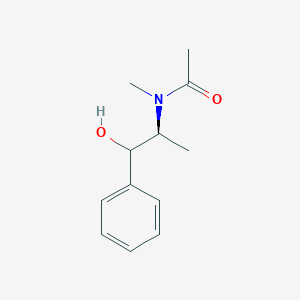
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)

